3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL
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Overview
Description
3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL is a chemical compound known for its unique structure and properties It features a benzothiazole ring with a dioxido group and an amino group attached to a phenol ring
Mechanism of Action
Target of Action
Similar compounds have been used as catalysts or ligands in organic synthesis reactions , suggesting that this compound might interact with various enzymes or receptors to exert its effects.
Mode of Action
It’s known that similar compounds can form stable planar structures due to the formation of hydrogen bonds between the hydroxyl group and the nitrogen atom, which facilitates electron flow and results in a strong fluorescence phenomenon .
Biochemical Pathways
Similar compounds have been used to facilitate various chemical reactions , suggesting that this compound might interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown strong fluorescence phenomena , suggesting that this compound might have potential applications in fluorescence imaging or other related fields.
Action Environment
Similar compounds have been used in various organic synthesis reactions , suggesting that the compound’s action might be influenced by factors such as pH, temperature, and the presence of other chemical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL typically involves the reaction of 1,2-benzisothiazol-3-one 1,1-dioxide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The dioxido group can be reduced to form the corresponding benzothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzothiazole derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide
- 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenol
Uniqueness
3-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENOL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)19(17,18)15-13/h1-8,16H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRPCULUYYYBCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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